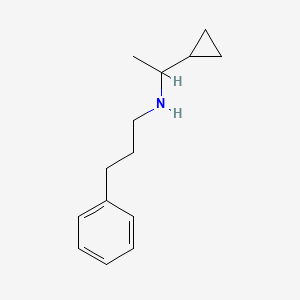

(1-Cyclopropylethyl)(3-phenylpropyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C14H21N/c1-12(14-9-10-14)15-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3 |

InChI Key |

JXQZDSUNKIGLEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Retrosynthetic Analysis and Design Strategies for 1 Cyclopropylethyl 3 Phenylpropyl Amine

Disconnection Approaches Targeting the Carbon-Nitrogen Bond

The most straightforward and frequently employed retrosynthetic strategy for amines involves the disconnection of a carbon-nitrogen bond. This approach simplifies the target molecule into an amine and an electrophilic or carbonyl component. For (1-Cyclopropylethyl)(3-phenylpropyl)amine, this leads to two primary synthetic routes.

One approach involves the N-alkylation of a primary amine with an alkyl halide. libretexts.org This can be envisioned in two ways:

Disconnection 'a' : Breaking the bond between the nitrogen and the 1-cyclopropylethyl group suggests 3-phenylpropylamine (B116678) and an appropriate electrophile like 1-cyclopropylethyl bromide or tosylate as precursors.

Disconnection 'b' : Alternatively, disconnecting the nitrogen-phenylpropyl bond points to 1-cyclopropylethylamine and an electrophile such as 3-phenylpropyl bromide.

A significant challenge with direct N-alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. stackexchange.com

A more controlled and widely used method for forming secondary amines is reductive amination . organic-chemistry.orgacs.org This powerful reaction involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the target amine. stackexchange.comchemistrysteps.com This one-pot procedure is highly efficient and avoids the issue of over-alkylation. stackexchange.com For the target molecule, reductive amination also presents two logical precursor pairs:

Reductive Amination 'a' : Disconnection leads to 3-phenylpropylamine and cyclopropyl (B3062369) methyl ketone.

Reductive Amination 'b' : The alternative disconnection suggests 1-cyclopropylethylamine and 3-phenylpropanal (B7769412).

The reduction of the imine intermediate is typically achieved using mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). stackexchange.comchemistrysteps.com

| Disconnection Strategy | Precursor 1 | Precursor 2 | Forward Synthesis Method |

|---|---|---|---|

| C-N Disconnection 'a' | 3-Phenylpropylamine | 1-Cyclopropylethyl halide/tosylate | N-Alkylation |

| C-N Disconnection 'b' | 1-Cyclopropylethylamine | 3-Phenylpropyl halide/tosylate | N-Alkylation |

| Reductive Amination 'a' | 3-Phenylpropylamine | Cyclopropyl methyl ketone | Reductive Amination |

| Reductive Amination 'b' | 1-Cyclopropylethylamine | 3-Phenylpropanal | Reductive Amination |

Disconnection Approaches Targeting Carbon-Carbon Bonds within the Alkyl Chains

While less conventional for amine synthesis, disconnecting C-C bonds within the alkyl substituents can offer alternative synthetic routes. This strategy becomes particularly relevant if the precursors identified through C-N disconnections are not readily accessible.

For the 3-phenylpropyl fragment, a C-C bond disconnection is theoretically possible, for example, between the first and second carbon of the propyl chain, leading to benzyl- and ethyl-based synthons. However, assembling this fragment to then attach to the nitrogen is generally a more complex and less efficient approach compared to using a pre-formed 3-phenylpropyl unit.

Similarly, within the 1-cyclopropylethyl group, one could envision a disconnection between the cyclopropyl ring and the ethyl backbone. This would necessitate the formation of this bond during the synthesis, a step that adds complexity compared to starting with a precursor that already contains the cyclopropylethyl moiety, such as cyclopropyl methyl ketone. Therefore, C-C bond disconnections are typically considered secondary strategies for this particular target molecule.

Chiral Pool and Asymmetric Synthesis Considerations

The stereocenter at the carbon atom bonded to both the cyclopropyl group and the nitrogen atom means that this compound is a chiral molecule. The synthesis of a single enantiomer is often a critical goal, particularly in the development of pharmaceuticals, as different enantiomers can have vastly different biological activities. nih.gov

Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org For the synthesis of the target amine, one could theoretically derive the chiral 1-cyclopropylethylamine precursor from a natural amino acid. researchgate.netbaranlab.org However, this often requires multiple synthetic steps and may not be the most direct route.

Asymmetric Synthesis : A more direct and versatile approach is to create the chiral center during the synthesis using asymmetric methods.

Asymmetric Reductive Amination : This is one of the most efficient methods for preparing chiral amines. nih.gov It can be accomplished by reacting the prochiral cyclopropyl methyl ketone with 3-phenylpropylamine in the presence of a chiral catalyst. Transition metal catalysts, often based on iridium or rhodium complexed with chiral ligands, are frequently used for the asymmetric hydrogenation of the intermediate imine. nih.gov Another approach involves the use of enzymes, such as amine transaminases (ATAs), which can exhibit high enantioselectivity. nih.govacs.org

Use of Chiral Auxiliaries : A chiral auxiliary, such as a sulfinamide developed by the Ellman lab, can be condensed with cyclopropyl methyl ketone to form a chiral sulfinyl imine. yale.edu Diastereoselective reduction of this intermediate and subsequent removal of the auxiliary yields the enantiomerically enriched 1-cyclopropylethylamine, which can then be alkylated with a 3-phenylpropyl group.

Resolution of Racemates : If a racemic mixture of the final amine is synthesized, the two enantiomers can be separated in a process called resolution. This typically involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid derivatives or N-formyl-L-phenylalanine), to form a pair of diastereomeric salts. sigmaaldrich.comgoogle.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the amine. google.com

The selection of a specific synthetic strategy will depend on various factors, including the cost and availability of starting materials, the required scale of the synthesis, and the desired level of enantiomeric purity.

Advanced Synthetic Methodologies for this compound and Analogous Structures

The synthesis of this compound and related structures relies on the efficient construction of its core components. A critical fragment is the 1-cyclopropylethyl amine skeleton, the synthesis of which has been approached through various innovative and classical methodologies. This article focuses on advanced strategies for assembling this key structural motif.

**3.1. Construction of the 1-Cyclopropylethyl Amine Skeleton

Reductive amination is a highly effective and widely used method for forming C-N bonds, converting carbonyl compounds into amines. wikipedia.org In the context of synthesizing 1-cyclopropylethylamine, the readily available starting material is cyclopropyl methyl ketone. The process involves the condensation of the ketone with an amine (such as ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

A key advantage of this method is the ability to perform it as a one-pot reaction. wikipedia.org The choice of reducing agent is crucial for selectively reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) can be used, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are capable of reducing the protonated imine (iminium ion) faster than the ketone, especially under weakly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com

A scalable process for producing non-racemic (S)-1-cyclopropylethyl-1-amine has been developed utilizing this approach. google.com The synthesis involves the condensation of cyclopropyl methyl ketone with a chiral amine, (S)-(-)-α-phenylethylamine, followed by reduction and subsequent debenzylation to yield the target primary amine. google.com Lewis acids such as Ti(OiPr)₄ can be employed to facilitate the initial imine formation. masterorganicchemistry.comgoogle.com

| Starting Material | Amine Source | Reducing Agent | Catalyst/Additive | Key Features | Reference |

| Cyclopropyl methyl ketone | (S)-(-)-α-phenylethylamine | H₂, Pd/C | Ti(OiPr)₄ | Scalable, diastereoselective reduction, yields chiral amine after debenzylation. | google.com |

| α-carbonylcyclopropanes | Various amines | Carbon monoxide (deoxygenative agent) | Rhodium or Ruthenium catalyst | Catalytic dichotomy: Rh leads to reductive amination, while Ru promotes ring expansion to pyrrolidines. | nih.gov |

| Aldehydes/Ketones | Primary/Secondary amines | NaBH₃CN or NaBH(OAc)₃ | Weak acid (e.g., AcOH) | General method, selective for iminium ion reduction, one-pot procedure. | masterorganicchemistry.com |

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional multi-step sequences. nih.govsemanticscholar.org Applying this logic to the synthesis of cyclopropylamines involves the direct conversion of a C(sp³)–H bond on a cyclopropane (B1198618) ring into a C-N bond. Due to the high bond dissociation energy of unactivated C-H bonds, this transformation typically requires a transition metal catalyst to facilitate the reaction. wikipedia.org

This approach is particularly challenging for cyclopropanes due to their unique electronic structure and the steric hindrance around the ring. wikipedia.org However, recent advances have demonstrated the feasibility of such transformations. For instance, a formal tertiary C(sp³)–H amination of cyclopropanes has been reported, providing a direct route to 1-substituted cyclopropylamines. researchgate.net The reaction proceeds via the oxidative addition of a transition metal into a C-C bond of the strained ring, forming a metallacyclobutane intermediate, which can then undergo processes leading to C-H functionalization. wikipedia.org Late transition metals are often employed in these catalytic systems. nih.govsemanticscholar.org The inherent strain of the cyclopropane ring (approximately 29.0 kcal/mol) is a key thermodynamic driving force for the initial C-C bond activation by the metal catalyst. wikipedia.org

Instead of forming the amine on a pre-existing cyclopropane ring, an alternative strategy is to construct the three-membered ring in a manner that concurrently introduces the nitrogen functionality. Several classical cyclopropanation methods have been adapted for this purpose. acs.org

One such method is the metal-catalyzed reaction of diazo compounds with alkenes. By using a nitrogen-substituted diazo reagent or an alkene bearing a nitrogen group, the cyclopropane ring can be formed with the necessary amine precursor already in place. This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. masterorganicchemistry.com

The Simmons-Smith reaction, which traditionally uses a zinc carbenoid (iodomethylzinc iodide) generated from diiodomethane (B129776) and a zinc-copper couple, can also be modified. nih.govharvard.edu By employing nitrogen-containing olefin substrates, the cyclopropanation installs the methylene (B1212753) group to form the cyclopropane ring while preserving the nitrogen functionality. The reaction proceeds via a concerted, "butterfly-shaped" transition state and is known for its stereospecificity. nih.gov

Michael-initiated ring-closure (MIRC) reactions provide another pathway. This involves the conjugate addition of a nucleophile to an activated alkene, generating a carbanion that then participates in an intramolecular nucleophilic substitution to close the three-membered ring. acs.org When a nitrogen-containing nucleophile or substrate is used, this method can efficiently produce cyclopropylamines.

Rearrangement reactions offer powerful methods for accessing complex molecular architectures from simpler precursors. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. thieme-connect.com This method has been successfully applied to the synthesis of cyclopropylamines from cyclopropanecarboxamide. google.comgoogle.com The traditional process involves treating the amide with an alkali hypochlorite (B82951) solution (e.g., sodium hypochlorite) and a strong base like sodium hydroxide. google.comgoogle.com

More recently, an electro-induced Hofmann rearrangement has been developed as a greener and more practical alternative. thieme-connect.comthieme-connect.comresearchgate.net This electrochemical approach avoids the use of stoichiometric quantities of corrosive and toxic halogens. thieme-connect.com The reaction is performed in an undivided electrochemical cell under galvanostatic conditions, where an electrogenerated halogen species (e.g., bromine from sodium bromide) facilitates the rearrangement of the cyclopropyl amide to the corresponding carbamate (B1207046) (if an alcohol is used as the solvent/nucleophile) or amine. thieme-connect.comthieme-connect.com This method has been shown to be effective for a range of 1-substituted cyclopropyl amides, providing the desired products in moderate to excellent yields (23% to 94%). thieme-connect.comresearchgate.net

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Classical Hofmann | Cyclopropanecarboxamide, NaOH, NaOCl | Aqueous, low temperature (near 0 °C) | Well-established, uses inexpensive reagents | Stoichiometric use of halogen, generation of waste | google.comgoogle.com |

| Electro-induced Hofmann | Cyclopropyl amide, NaBr, Methanol | Undivided electrochemical cell, constant current | Avoids stoichiometric toxic halogens, greener process | Requires electrochemical setup | thieme-connect.comthieme-connect.comresearchgate.net |

Cyclopropenes, containing a double bond within the three-membered ring, are highly strained and reactive intermediates. acs.org This inherent reactivity can be harnessed for the synthesis of cyclopropylamine (B47189) derivatives through the addition of amines across the double bond. acs.org The significant strain energy of cyclopropenes provides a strong thermodynamic driving force for such addition reactions. acs.org

The increased π-electron density of the double bond makes cyclopropenes attractive substrates for reactions catalyzed by π-philic transition metals, which can facilitate the addition of nucleophiles like amines. acs.org This method allows for the direct installation of the amino group onto the cyclopropane ring in a single step from a cyclopropene (B1174273) precursor, representing an efficient route to functionalized cyclopropylamines. acs.org

Advanced Synthetic Methodologies for 1 Cyclopropylethyl 3 Phenylpropyl Amine and Analogous Structures

Construction of the 1-Cyclopropylethyl Amine Skeleton

Amination Routes to 1-Cyclopropylethylamine Derivatives

Biocatalytic Strategies for Enantioselective Cyclopropylamine (B47189) Synthesis

The synthesis of chiral cyclopropane (B1198618) rings is of significant interest in medicinal chemistry due to their prevalence in pharmaceuticals and bioactive natural products. rochester.edu Biocatalytic methods have emerged as powerful tools for the enantioselective synthesis of cyclopropylamines and their precursors, offering environmentally friendly and highly selective alternatives to traditional chemical catalysis. nih.govnih.gov

Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450, have been successfully employed to catalyze the cyclopropanation of olefins with high stereoselectivity. nih.govwpmucdn.com For instance, an engineered variant of sperm whale myoglobin can facilitate the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones from vinylarenes and diazoketones. rochester.edu These chiral ketone intermediates are versatile building blocks that can be further elaborated into enantiopure cyclopropylamines.

Transaminases (TAs) represent another important class of enzymes for the synthesis of chiral amines. nih.govworktribe.comillinois.edu These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor, enabling the asymmetric synthesis of primary amines from prochiral ketones. worktribe.commdpi.com Both (R)- and (S)-selective ω-transaminases have been developed, allowing for the synthesis of either enantiomer of a target amine with high optical purity. illinois.edu For example, the resolution of racemic 1-cyclopropyl-2-methoxyethanamine (B1425465) using a transaminase from Vibrio fluvalis has been reported, yielding the (S)-amine. researchgate.net

Directed evolution and site-saturation mutagenesis have been instrumental in improving the activity, stability, and enantioselectivity of these biocatalysts for specific substrates. nih.govd-nb.info These protein engineering techniques allow for the tailoring of enzymes to meet the demands of industrial-scale synthesis, often leading to higher yields and reduced waste compared to conventional chemical methods. nih.gov

| Enzyme Type | Reaction | Key Advantages | Example Application |

| Engineered Myoglobin | Olefin Cyclopropanation | High diastereo- and enantioselectivity, broad substrate scope. rochester.edu | Synthesis of chiral cyclopropyl ketones as precursors to cyclopropylamines. rochester.edu |

| Transaminases (TAs) | Asymmetric reductive amination of ketones | High enantioselectivity, environmentally friendly, can produce both (R) and (S) enantiomers. nih.govillinois.edu | Synthesis of enantiopure 1-phenylpropan-2-amines from corresponding ketones. nih.gov |

| Lipases/Amidases | Kinetic resolution | Can resolve racemic mixtures of esters or amides to yield chiral precursors. nih.gov | Resolution of a racemic cyclopropyl ester to prepare a chiral cyclopropylamine intermediate. nih.gov |

Synthesis from Nitriles via Cooperative Ti(II)- and Lewis Acid-Mediated Coupling

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. pressbooks.pubyoutube.com While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective methods are often sought. mdpi.comlibretexts.org A notable approach involves the use of titanium tetrachloride (TiCl4) in combination with a reducing agent like ammonia-borane. mdpi.com

In this method, the Lewis acidic TiCl4 activates the nitrile group towards reduction. mdpi.com The activated nitrile is then reduced by the hydride source. This system has been shown to be effective for a broad range of aromatic, heteroaromatic, benzylic, and aliphatic nitriles, affording the corresponding primary amines in good to excellent yields after a simple acid-base workup. mdpi.com

More recently, cobalt-catalyzed hydrogenation of nitriles assisted by a Lewis acid has been reported as an efficient method for the synthesis of primary amines under mild conditions (4 atm of H2). nih.gov The in situ generation of a Lewis acid, such as BEt3 from the reduction of the catalyst precursor with NaHBEt3, was found to be crucial for the catalytic activity. nih.gov This cooperative system allows for the selective hydrogenation of nitriles to primary amines, avoiding the formation of secondary and tertiary amine byproducts that can occur under other hydrogenation conditions. mdpi.comnih.gov

| Reagent System | Substrate Scope | Key Features |

| TiCl4 / Ammonia-borane | Aromatic, heteroaromatic, benzylic, and aliphatic nitriles. mdpi.com | Room temperature reaction, simple acid-base workup, good to excellent yields. mdpi.com |

| Co(II) precatalyst / NaHBEt3 / H2 | Various nitriles. nih.gov | Low pressure hydrogenation (4 atm), in situ generation of Lewis acid co-catalyst, high selectivity for primary amines. nih.gov |

Formation of the 3-Phenylpropyl Moiety

The introduction of the 3-phenylpropyl group is a key step in the synthesis of the target molecule. Several classical and modern methods can be employed for this transformation, each with its own advantages.

Alkylation Strategies for Tertiary Amine Formation

The direct alkylation of a secondary amine, such as 1-cyclopropylethylamine, with a 3-phenylpropyl halide is a straightforward approach to forming the desired tertiary amine. researchgate.net However, this reaction can be complicated by the formation of quaternary ammonium (B1175870) salts as a side product. masterorganicchemistry.com The nucleophilicity of the product tertiary amine is often comparable to or greater than the starting secondary amine, leading to over-alkylation. masterorganicchemistry.com

To mitigate this, specific reaction conditions and reagents can be employed. The use of a hindered, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) in a solvent like acetonitrile (B52724) can effectively promote the desired N-alkylation while minimizing the formation of the quaternary salt. researchgate.net This method has been shown to be tolerant of various functional groups. researchgate.net

Recent advancements have focused on developing "self-limiting" alkylation methods. One such strategy involves the use of N-aminopyridinium salts, which are converted in situ to highly nucleophilic pyridinium (B92312) ylides. These ylides undergo efficient monoalkylation, and the subsequent removal of the pyridinium group yields the secondary amine. acs.org This approach circumvents the issue of over-alkylation as the product amine is less nucleophilic than the reactive intermediate. acs.org

| Alkylation Method | Reagents | Advantages | Disadvantages |

| Direct Alkylation | 3-phenylpropyl halide, Hünig's base | Operationally simple, functional group tolerant. researchgate.net | Potential for over-alkylation to form quaternary ammonium salts. masterorganicchemistry.com |

| Self-Limiting Alkylation | N-aminopyridinium salt, alkyl halide | Selective for monoalkylation, avoids over-alkylation. acs.org | Requires additional steps for the formation and deprotection of the pyridinium salt. |

Reductive Amination with Phenylpropanal Derivatives

Reductive amination is a widely used and robust method for the synthesis of amines. nih.govchemrxiv.orgresearchgate.net In the context of synthesizing (1-Cyclopropylethyl)(3-phenylpropyl)amine, this would involve the reaction of 1-cyclopropylethylamine with 3-phenylpropanal (B7769412) (hydrocinnamaldehyde). The reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ by a suitable hydride reagent to yield the tertiary amine. nih.govmdpi.com

A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.org The choice of reducing agent can be critical for the success of the reaction, especially with sensitive substrates. For the synthesis of tertiary amines, the reaction pathway may involve the formation of a hemiaminal intermediate followed by hydrogenolysis or dehydration to an enamine which is then hydrogenated. mdpi.com

Catalytic reductive amination using hydrogen gas and a metal catalyst (e.g., Pd/C) is another effective approach, particularly for industrial-scale synthesis. mdpi.com Brønsted acids like triflic acid have also been shown to catalyze direct reductive amination reactions. chemrxiv.orgrsc.org

| Reducing System | Key Features |

| Hydride Reagents (NaBH4, NaBH3CN, NaBH(OAc)3) | Mild reaction conditions, broad substrate scope. libretexts.org |

| H2 / Metal Catalyst (e.g., Pd/C) | Suitable for large-scale synthesis, high efficiency. mdpi.com |

| Brønsted Acid Catalyst (e.g., Triflic Acid) | Metal-free, promotes direct reductive amination. chemrxiv.orgrsc.org |

Mannich-Type Reactions for Incorporating the Phenylpropyl Group

The Mannich reaction is a classic carbon-carbon bond-forming reaction that can be used to synthesize β-amino ketones, which can then be further modified to incorporate the 3-phenylpropyl group. nih.govorganic-chemistry.orgderpharmachemica.com A traditional Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.net

In a variation relevant to the synthesis of the target structure, a pre-formed imine or iminium ion from 1-cyclopropylethylamine could react with an enol or enolate derived from a suitable ketone. Subsequent reduction of the carbonyl group and any other necessary functional group manipulations would lead to the desired 3-phenylpropyl moiety.

More recently, photoredox catalysis has been combined with organocatalysis to achieve a formal β-Mannich reaction. princeton.edu This method involves the generation of a β-enaminyl radical from a ketone, which then couples with a persistent α-amino radical. princeton.edu This innovative approach allows for the direct β-functionalization of saturated carbonyl compounds, opening new avenues for the synthesis of complex aminoketones. princeton.edu

Modular and Convergent Synthetic Approaches

Modular and convergent synthetic strategies are highly desirable for the preparation of libraries of compounds for drug discovery and development. nih.govd-nb.infoacs.org These approaches involve the independent synthesis of key building blocks, which are then combined in the final steps of the synthesis. This allows for the rapid generation of analogs by simply varying the structure of the individual modules.

For the synthesis of this compound and its analogs, a modular approach would involve the separate synthesis of a library of cyclopropylethylamine derivatives and a library of 3-phenylpropyl synthons. These two sets of building blocks could then be coupled using one of the methods described above, such as alkylation or reductive amination, to generate a diverse array of tertiary amines. rsc.orgresearchgate.netorganic-chemistry.org

A visible-light-mediated carbonyl alkylative amination (CAA) has been developed as a highly modular method for the synthesis of complex tertiary amines. nih.govnih.gov This one-pot reaction combines a secondary amine, an aldehyde, and an alkyl halide to efficiently construct tertiary amines. nih.gov This strategy allows for the traceless union of three abundant feedstocks, providing a flexible and streamlined route to structurally diverse products. nih.govnih.gov Such a method could be readily adapted for the synthesis of this compound and its analogs by using 1-cyclopropylethylamine, an appropriate aldehyde, and a phenylpropyl halide.

Sequential Construction of Amine and Alkyl Chains

The sequential construction of this compound typically involves the formation of the secondary amine by coupling two distinct building blocks: one contributing the (1-cyclopropylethyl) group and the other providing the (3-phenylpropyl) group. Two primary methods for this construction are direct N-alkylation and reductive amination.

Direct N-Alkylation: This classical approach involves the reaction of a primary amine with an alkyl halide. For the target molecule, this could be approached in two ways:

Alkylation of 1-cyclopropylethylamine with a 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide).

Alkylation of 3-phenylpropylamine (B116678) with a 1-cyclopropylethyl halide.

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. nih.gov To circumvent this, strategies involving "self-limiting alkylation" have been developed. These methods utilize N-aminopyridinium salts as ammonia (B1221849) surrogates, which, after the initial alkylation, form a less reactive intermediate, thus preventing subsequent alkylations. nih.govacs.orgchemrxiv.org

Reductive Amination: This is a powerful and widely used method for C-N bond formation that avoids the issue of over-alkylation. stackexchange.comorganic-chemistry.org The process involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. chemistrysteps.comacs.org For the synthesis of this compound, the possible retrosynthetic disconnections are:

Route A: Reaction of cyclopropyl methyl ketone with 3-phenylpropylamine.

Route B: Reaction of 3-phenylpropanal with 1-cyclopropylethylamine.

The reduction of the intermediate imine or iminium ion is typically achieved using mild and selective reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for one-pot reductive amination reactions due to its tolerance of the mildly acidic conditions required for imine formation and its chemoselectivity. stackexchange.comorganic-chemistry.orgresearchgate.net Other reducing systems include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. chemistrysteps.com

| Method | Precursors | Key Reagents | Advantages | Challenges |

| Direct N-Alkylation | 1-Cyclopropylethylamine + 3-Phenylpropyl halide | Base (e.g., K₂CO₃, Et₃N) | Simple procedure | Over-alkylation, low selectivity nih.gov |

| Reductive Amination | Cyclopropyl methyl ketone + 3-Phenylpropylamine | NaBH(OAc)₃, Ti(OiPr)₄ | High selectivity, avoids over-alkylation stackexchange.comorganic-chemistry.org | Requires carbonyl and amine precursors |

| Reductive Amination | 3-Phenylpropanal + 1-Cyclopropylethylamine | NaBH(OAc)₃, Acetic Acid | High selectivity, mild conditions stackexchange.comresearchgate.net | Aldehyde stability can be an issue |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is an increasingly important strategy in medicinal chemistry and drug discovery, as it allows for the direct modification of complex molecules at a late stage in a synthetic sequence. researchgate.netacs.org This approach avoids the need for de novo synthesis of each analog. For a molecule like this compound, LSF would typically involve the selective functionalization of a C–H bond on either the cyclopropyl or phenyl rings, or potentially on the alkyl chains.

C–H functionalization reactions are often catalyzed by transition metals (e.g., palladium, rhodium, iridium) and can be directed by a functional group within the molecule. thieme-connect.com For instance, the amine itself could potentially direct the metallation and subsequent functionalization of a C-H bond at a specific position. While direct examples on this compound are not prominent in the literature, general methodologies for the LSF of secondary amines have been developed. For example, cobalt-catalyzed electrophilic amination of organozinc reagents derived from secondary amines allows for the introduction of various alkyl or aryl groups. researchgate.net Such strategies could be hypothetically applied to introduce further complexity to the core structure of this compound or its analogs.

Stereoselective Synthesis of Enantiopure this compound

The 1-cyclopropylethyl moiety of the target amine contains a stereogenic center. The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity. Various asymmetric synthesis strategies can be employed to achieve this.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiopure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiopure product.

A common strategy for synthesizing chiral amines involves the use of sulfinamides, such as Ellman's tert-butanesulfinamide. yale.edu This auxiliary can be condensed with a ketone (in this case, cyclopropyl methyl ketone) to form a chiral N-sulfinyl imine. Subsequent addition of a nucleophile (e.g., a Grignard or organolithium reagent) or reduction of the C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to afford the free chiral primary amine, 1-cyclopropylethylamine. This enantiopure amine can then be subjected to the sequential construction methods described in section 3.2.1 to yield enantiopure this compound.

| Step | Description | Reagents | Key Feature |

| 1 | Condensation | (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Formation of chiral N-sulfinyl imine |

| 2 | Reduction | NaBH₄, L-Selectride® | Diastereoselective reduction of the C=N bond |

| 3 | Auxiliary Cleavage | HCl in MeOH | Release of the enantiopure primary amine |

| 4 | N-Alkylation | 3-Phenylpropyl bromide or reductive amination | Formation of the final enantiopure secondary amine |

Organocatalytic Methods

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. For the synthesis of chiral amines, asymmetric reductive amination can be achieved using chiral organocatalysts, such as chiral Brønsted acids (e.g., phosphoric acids). researchgate.net These catalysts can activate the imine intermediate towards nucleophilic attack by a hydride donor (e.g., a Hantzsch ester), controlling the facial selectivity of the reduction.

Alternatively, bifunctional organocatalysts, such as those combining a thiourea (B124793) and an amine moiety, can activate both the imine and the nucleophile through hydrogen bonding, facilitating a highly organized transition state that leads to high enantioselectivity. rsc.org While direct application to the target molecule is specific, the general principle involves the in situ formation of an imine from cyclopropyl methyl ketone and 3-phenylpropylamine, followed by an organocatalyst-mediated asymmetric reduction.

Metal-Catalyzed Asymmetric Transformations

Transition-metal catalysis is a cornerstone of asymmetric synthesis. The most direct route to enantiopure amines using this approach is the asymmetric hydrogenation of a prochiral imine. acs.orgnih.gov An imine formed from cyclopropyl methyl ketone and 3-phenylpropylamine can be hydrogenated using a chiral catalyst, typically based on iridium, rhodium, or ruthenium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP derivatives). acs.orgmdpi.com The chiral ligand environment dictates the stereochemical outcome of the hydride addition to the C=N bond, leading to the desired enantiomer of the amine with high enantiomeric excess (ee).

Another powerful approach is transition-metal-catalyzed asymmetric reductive amination, which combines the amine and ketone precursors directly in a one-pot reaction. nih.govresearchgate.net This method has been successfully applied to the synthesis of a wide range of chiral secondary and tertiary amines.

| Catalyst System | Precursors | Reductant | Typical Enantioselectivity |

| Ir / Chiral Phosphine Ligand acs.org | Pre-formed imine | H₂ | High (often >90% ee) |

| Ru / Chiral Diamine-DPPF Ligand mdpi.com | Ketone + Amine | H₂ | High (often >90% ee) |

| Chiral Iridium-Phosphoramidite nih.gov | Ketone + Amine | H₂ | Excellent (up to 99% ee) |

Biocatalytic Resolution and Asymmetric Amination

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. For the synthesis of enantiopure this compound, two main biocatalytic strategies are applicable: kinetic resolution and asymmetric synthesis. researchgate.net

Kinetic Resolution: This method involves the separation of a racemic mixture of the amine. Lipases are enzymes that can selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor (e.g., ethyl acetate), leaving the other enantiomer unreacted. google.comchimia.ch The resulting amide and the unreacted amine can then be separated. For example, a racemic mixture of this compound could be resolved using a lipase (B570770) like Candida antarctica lipase B (CAL-B) to obtain one enantiomer in high purity. chimia.ch

Asymmetric Amination: A more direct and atom-economical approach is the use of transaminases (TAs), also known as aminotransferases (ATAs). mdpi.comacs.org These enzymes catalyze the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to a prochiral ketone. nih.gov An (R)- or (S)-selective transaminase could be used to directly convert cyclopropyl methyl ketone into the corresponding enantiopure (R)- or (S)-1-cyclopropylethylamine. nih.govnih.gov This chiral primary amine can then be alkylated to form the final product. The equilibrium of the transamination reaction, which can be unfavorable, is often shifted by removing the ketone byproduct (e.g., pyruvate (B1213749) is converted to acetaldehyde (B116499) and CO₂ by pyruvate decarboxylase). uab.cat

| Enzyme Class | Strategy | Substrate(s) | Outcome |

| Lipase | Kinetic Resolution | Racemic this compound + Acyl donor | One enantiomer as an amide, the other as the unreacted amine google.comchimia.ch |

| Transaminase (TA) | Asymmetric Synthesis | Cyclopropyl methyl ketone + Amino donor (e.g., L-Alanine) | Enantiopure (R)- or (S)-1-cyclopropylethylamine mdpi.comnih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of amine compounds to minimize environmental impact and enhance safety and efficiency. For structures like this compound, this involves developing methods that reduce waste, avoid hazardous substances, and utilize renewable resources. Key strategies include the use of environmentally benign solvents like water, operating under solvent-free conditions, and developing sustainable catalyst systems that are both efficient and recyclable. These approaches aim to replace traditional methods, such as N-alkylation with alkyl halides, which often generate significant waste and involve toxic reagents. researchgate.netrsc.org

One of the cornerstones of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. Water is an ideal solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of secondary amines, analogous to this compound, can be achieved through reductive amination in aqueous media. This process typically involves the reaction of a primary amine (e.g., 1-cyclopropylethylamine) with a carbonyl compound (e.g., 3-phenylpropanal) to form an imine intermediate, which is then reduced to the target secondary amine.

Recent research has demonstrated the feasibility of conducting such reactions in entirely aqueous systems. rsc.org For instance, the reductive amination of various aldehydes and ketones can be performed using aqueous ammonia and molecular hydrogen, driven by a suitable catalyst. rsc.org This approach is environmentally benign and can be extended to a range of aldehydes. rsc.org Another strategy involves using aqueous biphasic systems, which facilitate both the reaction and the subsequent separation of the catalyst and product. nih.govnih.gov This method has been successfully used for CO2 hydrogenation to produce formate-amine adducts, demonstrating the potential for integrated reaction and separation sequences. nih.govnih.gov

Solvent-free reactions represent another significant advancement in green synthesis. rsc.org By eliminating the solvent entirely, these methods reduce waste, simplify purification processes, and can lead to higher reaction rates. researchgate.netmdpi.com The N-alkylation of amines with alcohols, a key transformation for synthesizing secondary amines, has been successfully performed under solvent-free conditions, often aided by microwave irradiation or specialized catalysts. researchgate.net For example, the Friedel-Crafts alkylation of arenes has been achieved under metal-free and solvent-free conditions, highlighting a move towards more sustainable electrophilic aromatic substitution reactions. rsc.org

Table 1: Examples of Green Synthetic Methods in Aqueous or Solvent-Free Media

| Reaction Type | Reactants | Medium | Key Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Furfural, Aqueous Ammonia | Aqueous | Rh/Al₂O₃ catalyst, H₂ gas, 80°C | High selectivity, environmentally benign, recyclable catalyst. | rsc.org |

| CO₂ Hydrogenation | CO₂, Various Amines | Aqueous Biphasic | cis-[Ru(dppm)₂Cl₂] catalyst | Integrated reaction and catalyst separation, high turnover frequency. | nih.govnih.gov |

| N-Alkylation | Phenyl Sulfanilides, Alkylating Agents | Solvent-Free | Microwave irradiation | Eliminates need for solvent, rapid reaction. | researchgate.net |

| Aldol Reaction | Ketones, Isatins | Solvent-Free | BINAM-prolinamide catalyst | High enantioselectivity, catalyst can be reused. | mdpi.comresearchgate.net |

| Friedel–Crafts Alkylation | Arenes, α-Aryl-α-diazoesters | Solvent-Free | HOTf-promoted, metal-free | Broad substrate scope, avoids metal catalysts. | rsc.org |

The advancement of green synthetic methods is intrinsically linked to the development of novel catalysts. Sustainable catalysts are characterized by high activity and selectivity, reusability, and composition from earth-abundant, non-toxic metals. epa.gov For the synthesis of secondary amines, significant progress has been made in moving away from stoichiometric reagents and expensive precious metal catalysts towards more sustainable heterogeneous and homogeneous catalytic systems.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and production costs. researchgate.net Nickel nanoparticles supported on materials like theta-alumina (Ni/θ-Al₂O₃) have proven to be highly active and reusable for the N-alkylation of various amines with alcohols under additive-free conditions. researchgate.net Similarly, heterogeneous copper catalysts have been effectively used for both direct reductive amination of ketones and the "hydrogen borrowing" amination of alcohols, offering a safe process with no waste production. researchgate.netrsc.org Recent developments also include iron-based catalysts on nitrogen-doped silicon carbide supports for the reductive amination of ketones and aldehydes, which are appealing due to iron's abundance and low toxicity. nih.gov

Photocatalysis represents a frontier in sustainable catalyst development, allowing reactions to proceed at ambient temperatures using light as an energy source. A mixed heterogeneous photocatalyst system using copper and gold on a titanium dioxide support (Cu/TiO₂ and Au/TiO₂) has been developed for the N-alkylation of pharmaceutically relevant amines with alcohols at room temperature. nih.gov This method is notable for its mild conditions and applicability to complex, thermally unstable molecules. nih.gov Homogeneous catalysts based on iridium have also been developed for reductive amination, offering high activity and the ability to synthesize primary, secondary, and tertiary amines in a one-pot process under mild conditions using formic acid or ammonium formate (B1220265) as a hydrogen source. kanto.co.jp

Table 2: Sustainable Catalysts for Secondary Amine Synthesis

| Catalyst | Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous Copper (Cu) | Heterogeneous | Reductive Amination / Hydrogen Borrowing | High conversion and selectivity; no additives required; no waste. | researchgate.netrsc.org |

| Ni/θ-Al₂O₃ | Heterogeneous | N-Alkylation with Alcohols | Reusable; effective for anilines and aliphatic amines; additive-free. | researchgate.net |

| Cu/TiO₂ and Au/TiO₂ | Heterogeneous Photocatalyst | N-Alkylation with Alcohols | Operates at ambient temperature; suitable for late-stage functionalization. | nih.gov |

| Iron on (N)SiC support | Heterogeneous | Reductive Amination | Based on earth-abundant metal; reusable; uses aqueous ammonia. | nih.gov |

| Iridium Complexes (e.g., Ir-PA1) | Homogeneous | Reductive Amination | High activity and selectivity; mild conditions; uses formic acid as H₂ source. | kanto.co.jp |

| Rh/Al₂O₃ | Heterogeneous | Reductive Amination | High selectivity for primary amines from aldehydes; recyclable. | rsc.org |

Advanced Chemical Reactivity and Transformation Studies of 1 Cyclopropylethyl 3 Phenylpropyl Amine

Cyclopropane (B1198618) Ring Reactivity and Transformations

The high ring strain of the cyclopropane moiety in (1-Cyclopropylethyl)(3-phenylpropyl)amine makes it susceptible to a variety of ring-opening and transformation reactions. These reactions are often initiated by electrophilic, nucleophilic, or metallic reagents and can lead to a diverse array of more complex molecular architectures.

Ring-Opening Reactions and Mechanisms

The cleavage of one of the C-C bonds of the cyclopropane ring is a characteristic reaction, driven by the release of approximately 27 kcal/mol of ring strain energy. The regioselectivity and mechanism of this opening are highly dependent on the reaction conditions and the nature of the reagents involved.

Under acidic conditions, the nitrogen atom of the amine can be protonated, which can influence the subsequent ring-opening of the cyclopropane. The reaction can proceed through a mechanism that involves the formation of a carbocation intermediate. The stability of this carbocation will dictate the reaction pathway and the final product distribution.

The acid-catalyzed solvolysis of cyclopropylethylamine derivatives in the presence of a nucleophilic solvent (e.g., water, alcohols) can lead to the formation of ring-opened products. The reaction is initiated by the protonation of the amine, followed by the cleavage of a cyclopropane C-C bond to generate a more stable secondary or tertiary carbocation. This carbocation is then trapped by the solvent.

Table 1: Hypothetical Products of Acid-Catalyzed Solvolysis of this compound

| Nucleophilic Solvent | Product |

| Water | 4-((3-phenylpropyl)amino)pentan-2-ol |

| Methanol | 4-methoxy-N-(3-phenylpropyl)pentan-2-amine |

Note: The products in this table are hypothetical and based on established mechanisms for acid-catalyzed ring-opening of similar cyclopropane-containing amines.

Transition metals, particularly rhodium, have been shown to effectively catalyze the ring-opening of aminocyclopropanes through C-C bond activation. acs.org These reactions often proceed via the formation of a metallacyclic intermediate. For a compound like this compound, a rhodium catalyst could insert into one of the proximal C-C bonds of the cyclopropane ring, directed by the neighboring amino group. This rhodacyclobutane intermediate can then undergo further transformations, such as carbonylation or reaction with other coupling partners. acs.org

Rhodium-catalyzed hydroboration of N-substituted cyclopropylamines has been demonstrated to proceed via a selective proximal C-C bond activation, leading to the formation of γ-amino boronates. rsc.org

Table 2: Potential Products of Rhodium-Catalyzed Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

| Carbonylative Ring Expansion | Rh(I) catalyst, CO | N-heterocyclic enones acs.org |

| Hydroboration | Rh(I) catalyst, HBpin | γ-amino boronates rsc.org |

While the cyclopropane ring in this compound is not activated by electron-withdrawing groups, making direct nucleophilic attack challenging, such reactions can be promoted under specific conditions. The use of strong nucleophiles in the presence of a Lewis acid could facilitate ring-opening. Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the cyclopropane ring and making it more susceptible to attack. nih.govnih.govresearchgate.net

The reaction of activated cyclopropanes, such as those bearing nitro and ester groups, with amine nucleophiles in the presence of a Lewis acid proceeds readily at room temperature. nih.govnih.govresearchgate.net While the cyclopropane in the title compound is not as activated, this provides a basis for potential reactivity with strong nucleophiles under Lewis acidic conditions.

Cycloaddition Reactions Involving the Cyclopropane Ring

Cyclopropylamines can participate in cycloaddition reactions, particularly under photochemical conditions. N-aryl cyclopropylamines have been shown to undergo a formal [3+2] cycloaddition with α,β-unsaturated carbonyl compounds without the need for a photocatalyst. nih.gov This reaction is proposed to proceed through a single electron transfer (SET) mechanism. While this compound is not N-arylated, similar reactivity could potentially be induced with appropriate sensitizers or under different photochemical conditions.

Asymmetric [3+2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have also been developed using chiral hydrogen-bonding catalysis. rsc.org

Table 3: Potential Cycloaddition Reactions of this compound Derivatives

| Reaction Type | Reactant | Potential Product Class |

| Photochemical [3+2] Cycloaddition | α,β-Unsaturated Carbonyl | N-arylaminocycloalkyl compounds nih.gov |

| Asymmetric [3+2] Photocycloaddition | Olefins | Chiral substituted pyrrolidines rsc.org |

Rearrangement Chemistry of the Cyclopropylethyl Moiety

Carbocationic intermediates generated from the acid-catalyzed ring-opening of the cyclopropylethyl moiety can undergo rearrangements to form more stable carbocations. A common type of rearrangement in such systems is the Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift. wikipedia.orgyoutube.comlscollege.ac.inlibretexts.orgslideshare.net

For instance, the initial secondary carbocation formed upon ring-opening could rearrange via a hydride shift to a more stable tertiary carbocation before being trapped by a nucleophile. This would lead to a mixture of constitutional isomers. The propensity for such rearrangements depends on the stability of the intermediate carbocations and the reaction conditions. youtube.comslideshare.net The stability of cyclopropylcarbinyl cations is noteworthy, as the p-orbitals of the carbocation can be stabilized by the perpendicular p-orbitals of the cyclopropane ring. youtube.com

Reactivity of the Tertiary Amine Functionality

The tertiary amine in this compound is characterized by a nitrogen atom bonded to three carbon atoms—the cyclopropylethyl group, the phenylpropyl group, and a methyl group. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic properties to the molecule. libretexts.orguomustansiriyah.edu.iq The steric bulk imposed by the cyclopropylethyl and phenylpropyl substituents significantly influences the accessibility of this lone pair and, consequently, its reactivity in various chemical transformations.

N-Oxidation and Amine Rearrangements

The oxidation of tertiary amines provides a common route to the corresponding amine N-oxides. thieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deresearchgate.net In the case of this compound, the reaction would yield this compound N-oxide.

The presence of the cyclopropyl (B3062369) group introduces a unique potential reaction pathway. N-cyclopropylanilines are known to undergo an irreversible ring-opening of the cyclopropyl group following an initial single-electron oxidation to a nitrogen radical cation. researchgate.net This process is driven by the release of ring strain. A similar mechanism could be envisioned for this compound under specific oxidative conditions, potentially leading to more complex rearranged products instead of a stable N-oxide.

Once formed, the N-oxide itself can undergo further reactions. While rearrangements like the wayne.edunih.gov-Meisenheimer rearrangement are possible for N-oxides bearing allylic or propargylic groups, they are not applicable to the saturated alkyl groups in this molecule. thieme-connect.de Thermal decomposition of the N-oxide via a Cope elimination could potentially occur, but this reaction is generally less synthetically useful for alkene formation from amines compared to the Hofmann elimination.

Quaternization and Hofmann Elimination Reactions

A cornerstone of amine chemistry is the Hofmann elimination, a process that converts amines into alkenes. wikipedia.orgbyjus.com This two-step sequence begins with quaternization of the tertiary amine. By treating this compound with an excess of an alkylating agent, typically methyl iodide (CH₃I), an SN2 reaction known as exhaustive methylation occurs. libretexts.orgyoutube.com This converts the tertiary amine into a quaternary ammonium (B1175870) iodide salt, which possesses a positively charged nitrogen atom, transforming the amino group into a good leaving group. youtube.com

The second step is the elimination reaction. The quaternary ammonium iodide is treated with a base, commonly silver oxide (Ag₂O) in water, to form the corresponding quaternary ammonium hydroxide. wikipedia.orglibretexts.org Upon heating, the hydroxide ion acts as a base, abstracting a beta-hydrogen and inducing an E2 elimination to form an alkene, water, and the tertiary amine leaving group. libretexts.org

For this compound, there are two distinct alkyl groups attached to the nitrogen that possess beta-hydrogens, leading to different potential alkene products. The reaction preferentially forms the least substituted (least stable) alkene, a regioselectivity known as the Hofmann rule . wikipedia.orgbyjus.commasterorganicchemistry.com This preference is attributed to the steric bulk of the large quaternary ammonium leaving group, which directs the base to abstract the most sterically accessible proton. wikipedia.orgmasterorganicchemistry.com

| Beta-Hydrogen Source | Alkene Product | Alkene Substitution | Predicted Yield |

|---|---|---|---|

| 1-Cyclopropylethyl group | 1-Cyclopropylethene | Disubstituted | Minor |

| 3-Phenylpropyl group | Prop-1-ene | Monosubstituted | Major |

Based on the Hofmann rule, the major product of the elimination is predicted to be prop-1-ene, resulting from the abstraction of a proton from the less hindered terminal methyl group of the ethyl moiety on the original amine.

Ligand Properties of the Amine

The lone pair of electrons on the nitrogen atom allows this compound to function as a Lewis base, or ligand, in coordination complexes with metal ions. libretexts.orgresearchgate.net The strength and nature of this coordination are heavily influenced by several factors.

The basicity of the amine is a key determinant, with more basic amines generally forming more stable complexes. However, steric hindrance around the nitrogen atom plays a crucial role. researchgate.net The bulky 1-cyclopropylethyl and 3-phenylpropyl groups create a sterically crowded environment around the nitrogen, which can impede its ability to approach and bind to a metal center. Consequently, this compound is expected to be a weaker ligand than less sterically encumbered tertiary amines such as trimethylamine. Studies comparing various amine ligands have shown that secondary amines can sometimes form more stable complexes than tertiary amines due to a balance of electronic and steric effects. wayne.edunih.gov

Transformations of the Phenylpropyl Side Chain

The 3-phenylpropyl group offers additional sites for chemical modification, namely the aromatic ring and the aliphatic three-carbon linker.

Aromatic Functionalization (e.g., Electrophilic Substitution)

The phenyl group is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups onto the ring. nih.gov The directing effect of the substituent already present on the ring is a critical consideration. An alkyl group is typically an activating, ortho, para-director. However, under the strongly acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), the basic nitrogen atom of the amine will be protonated to form an ammonium ion (-NHR₂⁺).

This protonated ammonium group is a powerful electron-withdrawing group due to its positive charge. As a result, it strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

| Reaction | Reagents | Electrophile (E+) | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (1-Cyclopropylethyl)(3-(3-nitrophenyl)propyl)amine |

| Halogenation | Br₂, FeBr₃ | Br⁺ | (1-Cyclopropylethyl)(3-(3-bromophenyl)propyl)amine |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-(3-((1-Cyclopropylethyl)amino)propyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | No reaction (deactivated ring) |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | No reaction (deactivated ring) |

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings, and thus are not expected to proceed under these conditions.

Modifications of the Alkyl Linker

The three-carbon propyl linker connecting the phenyl group to the amine is a saturated aliphatic chain and is generally unreactive. Its C-H bonds are strong and not readily functionalized. However, the C-H bonds on the carbon adjacent to the phenyl ring (the benzylic position) are weaker and more susceptible to radical reactions, such as radical halogenation with N-bromosuccinimide (NBS) under UV light. Subsequent reactions could then be performed at this newly functionalized position. Direct oxidation of the alkyl chain typically requires harsh conditions, which would likely also affect other parts of the molecule, leading to a mixture of products and limited synthetic utility. The modification of such linkers is a topic of interest in fields like medicinal chemistry, where linker length and flexibility can be crucial. researchgate.net

No Publicly Available Research on Tandem and Cascade Reactions of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the utilization of this compound in tandem or cascade reactions has been identified. Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single sequence, and while the structural motifs within this compound—namely the reactive cyclopropyl group and the nucleophilic secondary amine—suggest potential for such transformations, dedicated studies on this particular compound have not been published in available resources.

Tandem and cascade reactions often rely on the strategic placement of functional groups that can undergo sequential transformations. In principle, the cyclopropyl ring in this compound could participate in ring-opening reactions, which could then be coupled with transformations involving the amine or the phenyl group. For instance, a Lewis acid-mediated ring-opening of the cyclopropane could generate a carbocationic intermediate, potentially leading to subsequent cyclization or addition reactions in a cascade sequence.

However, without experimental data, any discussion of potential tandem or cascade reactions involving this specific compound remains purely speculative. The reactivity of related compounds, such as other N-substituted cyclopropylamines or phenylpropylamines, has been explored in various contexts, but direct extrapolation to the target molecule is not scientifically rigorous.

The absence of published research in this specific area indicates that the synthetic utility of this compound in the context of complex, multi-step, one-pot reactions is an unexplored field of chemical research. Future investigations would be necessary to determine if this compound can be a viable substrate for developing novel tandem or cascade methodologies.

Advanced Spectroscopic and Structural Characterization of 1 Cyclopropylethyl 3 Phenylpropyl Amine

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of (1-Cyclopropylethyl)(3-phenylpropyl)amine would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

Similarly, the ¹³C NMR spectrum would display a signal for each unique carbon atom. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing clear resolution of individual carbon atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho, meta, para) | 7.15-7.30 | Multiplet |

| CH₂ (benzylic) | 2.60-2.70 | Triplet |

| CH₂ (adjacent to benzylic) | 1.75-1.85 | Multiplet |

| N-CH₂ | 2.50-2.60 | Triplet |

| N-CH | 2.40-2.50 | Multiplet |

| CH₃ | 0.95-1.05 | Doublet |

| Cyclopropyl-CH | 0.70-0.80 | Multiplet |

| Cyclopropyl-CH₂ | 0.30-0.50 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl-C (quaternary) | 142.0-143.0 |

| Phenyl-CH | 128.0-129.0 |

| Phenyl-CH (para) | 125.5-126.5 |

| N-CH | 58.0-60.0 |

| N-CH₂ | 50.0-52.0 |

| CH₂ (benzylic) | 33.0-34.0 |

| CH₂ (adjacent to benzylic) | 31.0-32.0 |

| CH₃ | 18.0-20.0 |

| Cyclopropyl-CH | 15.0-17.0 |

| Cyclopropyl-CH₂ | 3.0-5.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete structural framework of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the propyl chain, between the methine and methyl protons of the ethyl group, and within the cyclopropyl (B3062369) ring. princeton.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. princeton.eduemerypharma.com This is crucial for definitively assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. princeton.eduemerypharma.com This technique is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. princeton.eduresearchgate.net This is essential for determining the stereochemistry and preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis

The flexible alkyl chains in this compound suggest the presence of multiple conformers in solution that are rapidly interconverting at room temperature. auremn.org.brnih.gov Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational dynamics. researchgate.net By lowering the temperature, it may be possible to "freeze out" individual conformers, allowing for their individual characterization and the determination of the energy barriers between them. acs.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments.

Ionization Techniques and Fragmentation Pathways

Common ionization techniques for a compound like this compound would include Electrospray Ionization (ESI) and Electron Ionization (EI).

Under EI, the molecule would likely undergo fragmentation through several characteristic pathways for amines. miamioh.edu A primary fragmentation event would be the alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For the title compound, alpha-cleavage could occur on either side of the nitrogen, leading to characteristic fragment ions. Another common fragmentation pathway for alkylamines is the loss of an alkyl radical. arkat-usa.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. By systematically analyzing the fragmentation patterns of different precursor ions, the connectivity of the molecule can be pieced together, confirming the proposed structure. For this compound, MS/MS would be invaluable in distinguishing it from potential isomers and in confirming the specific arrangement of the cyclopropylethyl and phenylpropyl groups attached to the nitrogen atom.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing detailed information about the molecular structure of this compound. The spectra are anticipated to display a combination of characteristic vibrations from the secondary amine, the cyclopropyl ring, the phenyl group, and the aliphatic chains.

The secondary amine (N-H) group is expected to produce a distinct, single, weak-to-medium intensity absorption band in the IR spectrum between 3300 and 3500 cm⁻¹. libretexts.orgspectroscopyonline.com This N-H stretching vibration is typically less broad than the O-H stretch of alcohols. libretexts.org An N-H bending (scissoring) vibration may be observed in the 1500-1600 cm⁻¹ region, though it can be weak. wikieducator.org A broad N-H wagging band, characteristic of secondary amines, is also expected in the 700-750 cm⁻¹ range in liquid-phase spectra. spectroscopyonline.com

The cyclopropyl moiety possesses unique vibrational modes due to its strained three-membered ring structure. C-H stretching vibrations associated with the cyclopropyl ring are typically found at higher wavenumbers than those of other alkanes, generally in the 3040-3080 cm⁻¹ region. docbrown.info Furthermore, characteristic skeletal ring deformation or "breathing" modes for the cyclopropane (B1198618) ring are expected to appear in the fingerprint region, often around 1000-1020 cm⁻¹. docbrown.info

The 3-phenylpropyl group introduces the spectral features of a monosubstituted benzene (B151609) ring. Aromatic C-H stretching vibrations will produce sharp, weak bands above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the benzene ring are expected to give rise to a series of bands in the 1450-1600 cm⁻¹ region. marmacs.org Crucially, strong absorptions in the 690-770 cm⁻¹ range, arising from C-H out-of-plane bending, are highly diagnostic for monosubstitution. spectroscopyonline.com Specifically, a strong band is anticipated around 690±10 cm⁻¹ and another between 730-770 cm⁻¹. spectroscopyonline.com

Finally, the aliphatic ethyl and propyl chains will contribute C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), along with CH₂ and CH₃ bending vibrations around 1450-1470 cm⁻¹. The C-N stretching vibration for an aliphatic amine is expected to appear as a medium or weak band in the 1020-1250 cm⁻¹ range. wikieducator.org

Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C-C bonds of the aromatic and cyclopropyl rings, are expected to produce strong Raman signals, providing further insight into the carbon skeleton. The symmetric "ring breathing" mode of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | 3300 - 3500 | Weak-Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | 3000 - 3100 | Medium-Strong (Raman), Weak (IR) |

| Cyclopropyl C-H Stretch | Cyclopropyl Ring | 3040 - 3080 | 3040 - 3080 | Medium |

| Aliphatic C-H Stretch | Alkyl Chains | 2850 - 2960 | 2850 - 2960 | Strong |

| C=C Ring Stretch | Phenyl Ring | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| CH₂ Bend | Alkyl, Cyclopropyl | 1440 - 1470 | 1440 - 1470 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | 1020 - 1250 | Weak-Medium |

| Ring Breathing | Phenyl Ring | ~1000 | ~1000 | Weak (IR), Strong (Raman) |

| Ring Deformation | Cyclopropyl Ring | 1000 - 1020 | 1000 - 1020 | Medium |

| C-H Out-of-Plane Bend | Monosub. Phenyl | 690 - 770 | Weak | Strong (IR) |

This table presents expected wavenumber ranges based on characteristic group frequencies. Actual values may vary.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. wikipedia.org A successful analysis would yield detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation within the crystal lattice.

A primary challenge in the crystallographic study of this compound is likely to be the growth of diffraction-quality single crystals. immutoscientific.com The molecule's conformational flexibility, due to several rotatable single bonds in the ethyl and phenylpropyl chains, can make it difficult for the molecules to pack into a well-ordered, stable crystal lattice. creative-biostructure.commdpi.com This flexibility may also lead to polymorphism, where the compound crystallizes in multiple different forms with distinct packing arrangements. americanpharmaceuticalreview.com

Assuming a suitable crystal is obtained, the resulting structure would reveal the preferred solid-state conformation. It would be particularly insightful to determine the relative orientations of the bulky cyclopropyl and phenylpropyl groups around the chiral center. Intermolecular interactions, such as potential N-H···π interactions between the amine hydrogen of one molecule and the phenyl ring of another, or standard van der Waals forces, would dictate the crystal packing.

For a chiral molecule like this compound, X-ray crystallography can also be used to determine its absolute configuration. If the compound crystallizes in one of the 65 chiral space groups, the absolute structure can be determined through the analysis of anomalous dispersion effects. researchgate.net This is most effective when using copper (Cu Kα) radiation or in the presence of an atom heavier than oxygen. researchgate.net The Flack parameter, derived from the diffraction data, serves as a reliable indicator for the correctness of the assigned absolute stereochemistry. researchgate.net

| Structural Parameter | Description | Expected Information from Analysis |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides fundamental data about the crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the crystal's internal symmetry. | Indicates whether the crystal is chiral (e.g., P2₁) or centrosymmetric (e.g., P2₁/c). |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. | Defines the precise three-dimensional structure of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent structure and reveals any strain (e.g., in the cyclopropyl ring). |

| Torsional Angles | The dihedral angles that define the conformation of the flexible chains. | Reveals the preferred solid-state conformation and the spatial relationship between substituents. |

| Absolute Configuration | The absolute R/S assignment of the stereocenter. | Determined via anomalous dispersion, resulting in an unambiguous assignment of stereochemistry. |

| Flack Parameter | A value refined during analysis to confirm the absolute structure. | A value near 0 indicates the correct absolute configuration has been assigned. |

This table outlines the typical data obtained from a single-crystal X-ray diffraction experiment.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Stereochemistry

Chiroptical spectroscopy techniques, which measure the differential absorption of left- and right-circularly polarized light, are exceptionally suited for determining the absolute stereochemistry of chiral molecules like this compound in solution. numberanalytics.comjascoinc.com

Electronic Circular Dichroism (ECD) focuses on electronic transitions in the ultraviolet-visible range. The primary chromophore in the target molecule is the phenyl group. nih.gov While benzene itself is achiral, the chiral environment provided by the stereocenter at the C1 position of the ethyl group will induce chiroptical activity in the phenyl ring's electronic transitions. The characteristic π→π* transitions of the benzene ring (the ¹Lₐ band around 200-220 nm and the weaker, vibronically structured ¹Lₑ band around 240-270 nm) are expected to exhibit Cotton effects (positive or negative peaks) in the ECD spectrum. rsc.org The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration (R or S) at the stereocenter and the conformational preferences of the molecule in solution. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, an unambiguous assignment of the absolute configuration can be made. nih.gov The two enantiomers are expected to produce mirror-image ECD spectra. gaussian.com

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring differential absorption in the vibrational transitions of the molecule. nih.govbruker.com A key advantage of VCD is that the entire molecule acts as a chromophore, providing a rich, fingerprint-like spectrum that is highly sensitive to its three-dimensional structure. numberanalytics.comgaussian.com VCD signals are expected for many of the vibrational modes discussed in the IR/Raman section, particularly those in close proximity to or coupled with the chiral center. For instance, the C-H stretching and bending modes of the chiral methine group are likely to show distinct VCD signals. The N-H vibrational modes could also be sensitive to the chiral environment. As with ECD, the absolute configuration is determined by comparing the experimental VCD spectrum to the computationally predicted spectrum for a specific enantiomer. VCD is particularly powerful for conformationally flexible molecules, as computational methods can average the spectra of several low-energy conformers to provide a more accurate prediction. mdpi.com

| Spectroscopic Technique | Chromophore | Expected Spectral Region | Information Obtained | Method of Assignment |

| ECD | Phenyl Ring | 200 - 280 nm | Absolute configuration, information on chromophore orientation relative to the stereocenter. | Comparison of experimental spectrum with TD-DFT calculated spectra for R and S enantiomers. |

| VCD | Entire Molecule | 4000 - 800 cm⁻¹ | Absolute configuration, detailed solution-phase conformational analysis. | Comparison of experimental spectrum with DFT calculated spectra for R and S enantiomers, often with conformational averaging. |

This table summarizes the expected application of chiroptical techniques for the stereochemical analysis of this compound.

Computational and Theoretical Chemistry Studies of 1 Cyclopropylethyl 3 Phenylpropyl Amine